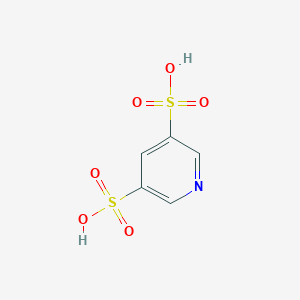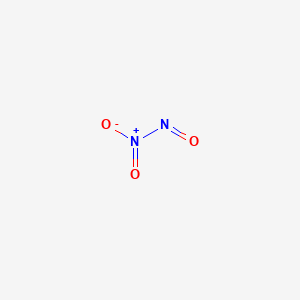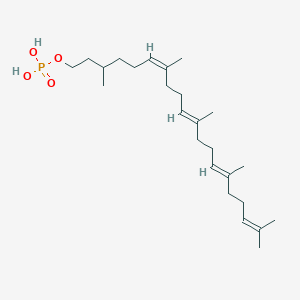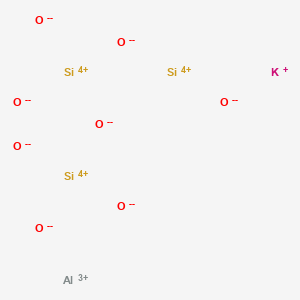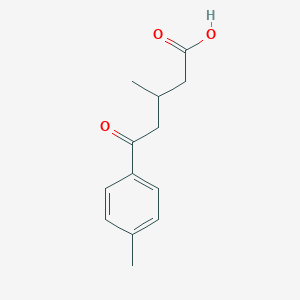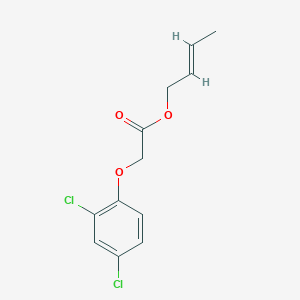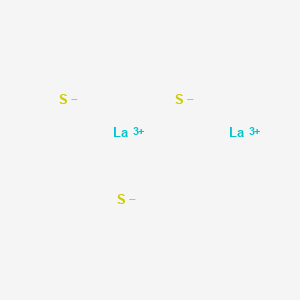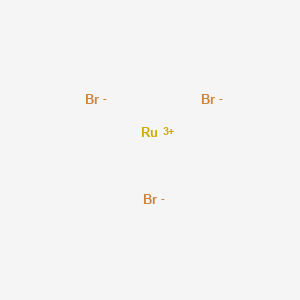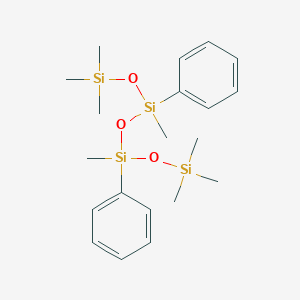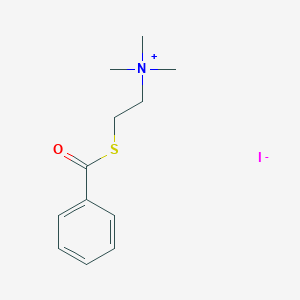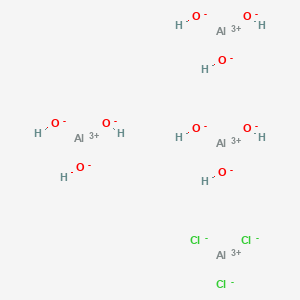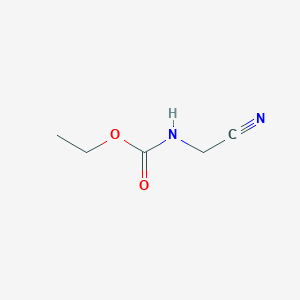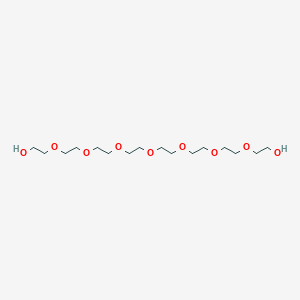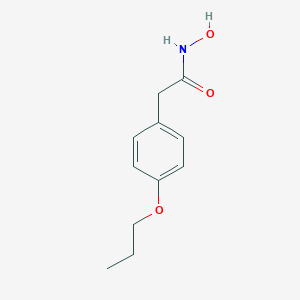
2-(p-Propoxyphenyl)acetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Propoxyphenyl)acetohydroxamic acid, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPAA is a hydroxamic acid derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The exact mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid is not fully understood. However, it is believed that 2-(p-Propoxyphenyl)acetohydroxamic acid exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by 2-(p-Propoxyphenyl)acetohydroxamic acid leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
生化学的および生理学的効果
2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce the invasiveness of cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce inflammation.
実験室実験の利点と制限
One of the advantages of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is relatively easy to synthesize and purify. 2-(p-Propoxyphenyl)acetohydroxamic acid is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one of the limitations of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is not very water-soluble, which can make it difficult to use in certain experiments. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid can be toxic to cells at high concentrations, which can limit its use in some assays.
将来の方向性
There are several future directions for research on 2-(p-Propoxyphenyl)acetohydroxamic acid. One area of interest is the development of 2-(p-Propoxyphenyl)acetohydroxamic acid derivatives with improved water solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid in more detail, particularly with regard to its anti-inflammatory and anti-viral properties. Finally, there is a need for further studies to evaluate the efficacy of 2-(p-Propoxyphenyl)acetohydroxamic acid in animal models of cancer and other diseases.
合成法
The synthesis of 2-(p-Propoxyphenyl)acetohydroxamic acid involves the reaction of p-propoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds via an acid-catalyzed esterification followed by a base-catalyzed amidation to yield 2-(p-Propoxyphenyl)acetohydroxamic acid. The yield of 2-(p-Propoxyphenyl)acetohydroxamic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of base used.
科学的研究の応用
2-(p-Propoxyphenyl)acetohydroxamic acid has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
特性
CAS番号 |
13363-00-3 |
|---|---|
製品名 |
2-(p-Propoxyphenyl)acetohydroxamic acid |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
N-hydroxy-2-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h3-6,14H,2,7-8H2,1H3,(H,12,13) |
InChIキー |
LDCVQEHNEIJAPV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
正規SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
その他のCAS番号 |
13363-00-3 |
同義語 |
2-(p-Propoxyphenyl)acetohydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



